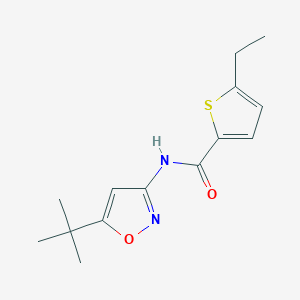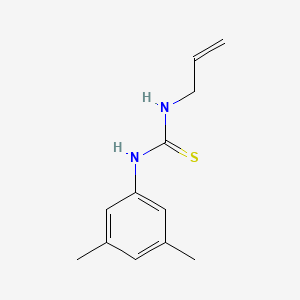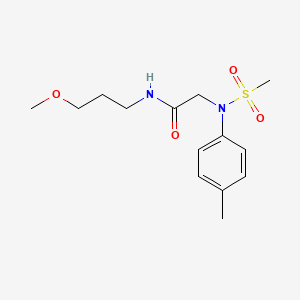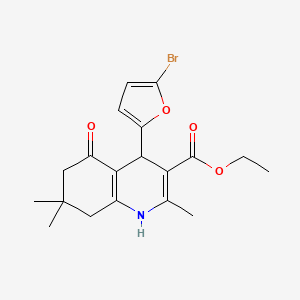![molecular formula C26H25N3O2 B5215208 N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide](/img/structure/B5215208.png)
N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that features an indole moiety, a dihydroisoquinoline structure, and a methoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the dihydroisoquinoline structure, and finally, the coupling with the methoxybenzamide group. Key steps may include:
Formation of Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Synthesis of Dihydroisoquinoline: This step often involves Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine to form the dihydroisoquinoline ring.
Coupling with Methoxybenzamide: The final step involves the coupling of the indole-dihydroisoquinoline intermediate with 2-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole and dihydroisoquinoline moieties can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methoxybenzamide moiety or the double bonds in the dihydroisoquinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The dihydroisoquinoline structure may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets. The methoxybenzamide group can enhance the compound’s binding affinity and specificity for certain proteins.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: A dimer of indole-3-carbinol with potential therapeutic applications in cancer treatment.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Another indole derivative with potential biological activities.
Uniqueness
N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide is unique due to its combination of indole, dihydroisoquinoline, and methoxybenzamide moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-31-25-9-5-3-7-23(25)26(30)28-21-11-10-18-12-13-29(16-19(18)14-21)17-20-15-27-24-8-4-2-6-22(20)24/h2-11,14-15,27H,12-13,16-17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNWTCCLCJBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)CC4=CNC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE](/img/structure/B5215138.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)

![(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5215174.png)

![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)
![N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)
![N~1~-(3-acetylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5215199.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5215201.png)
![1-(4-Methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]-1-ethanone](/img/structure/B5215210.png)
![METHYL 4,6-DIOXO-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5215214.png)

